molecular formula C12H3F23O B1302272 1H,1H-Perfluoro-1-dodecanol CAS No. 423-65-4

1H,1H-Perfluoro-1-dodecanol

Cat. No. B1302272
CAS RN: 423-65-4
M. Wt: 600.11 g/mol
InChI Key: SHTZQFTXUMCALC-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-dodecanol, also known as 1H,1H-perfluorododecan-1-ol, is a compound with the molecular formula C12H3F23O . It is used in fabric processing, coating, appliance paint, and boat paint .


Molecular Structure Analysis

The molecular structure of 1H,1H-Perfluoro-1-dodecanol consists of 3 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 23 Fluorine atoms . The molecular weight is 600.11 g/mol . The compound has a total of 38 bonds, including 35 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

1H,1H-Perfluoro-1-dodecanol has a melting point of 111-113ºC and a boiling point of 224ºC at normal pressure . It is insoluble in water .

Scientific Research Applications

  • Surfactant and Micelle Formation : Amato et al. (2003) explored the behavior of fluorocarbon and hydrocarbon mixtures, such as sodium perfluorooctanoate and sodium dodecanoate, in aqueous solutions. Their findings indicate that these mixtures can form micelles, a type of molecular aggregate, which are crucial in many industrial and biological processes like cleaning agents, emulsifiers, and drug delivery systems (Amato et al., 2003).

  • Environmental Analysis and Safety : Liu et al. (2015) conducted a study on fluorotelomer alcohols in consumer products to understand their fate in indoor environments. This research is significant for environmental safety and regulation, especially concerning indoor air quality and consumer product safety (Liu et al., 2015).

  • Polymer Chemistry and Material Science : Tai et al. (2005) explored the use of fluorinated and non-fluorinated stabilizers in the polymerization of vinylidene fluoride. Their work contributes to the field of polymer chemistry, particularly in creating materials with specific properties for industrial applications (Tai et al., 2005).

  • Blood Compatibility in Biomedical Applications : Lin et al. (2007) synthesized fluorodiol-containing polyurethanes and studied their blood compatibility, which is crucial in the development of biocompatible materials for medical use, such as in implants or coatings for medical devices (Lin et al., 2007).

  • Chemical Synthesis and Characterization : Gürol et al. (2013) conducted a study on the synthesis of fluorinated phthalocyanines, a group of compounds with potential applications in areas like photovoltaics and sensor technology. Their work contributes to the understanding of the chemical properties and potential applications of these fluorinated compounds (Gürol et al., 2013).

Safety and Hazards

1H,1H-Perfluoro-1-dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

1H,1H-Perfluoro-1-dodecanol, a type of fluorotelomer alcohol, primarily targets the cell membrane structures . It interacts with the lipid bilayer of the cell membrane, altering its properties and functions .

Mode of Action

The interaction of 1H,1H-Perfluoro-1-dodecanol with the cell membrane is primarily physical. The compound integrates into the lipid bilayer, causing changes in the membrane’s fluidity and permeability . This can disrupt the normal functioning of the cell, leading to various downstream effects .

Biochemical Pathways

The disruption of the cell membrane by 1H,1H-Perfluoro-1-dodecanol can affect multiple biochemical pathways. For instance, it can impair the function of membrane-bound proteins, affecting signal transduction pathways and ion transport . The compound can also induce the formation of reactive oxygen species, leading to oxidative stress .

Pharmacokinetics

Due to its lipophilic nature, it is likely to have good absorption and distribution within the body . The compound’s elimination may be slower due to its resistance to metabolic breakdown .

Result of Action

The primary result of 1H,1H-Perfluoro-1-dodecanol’s action is cell stress or death . The disruption of the cell membrane and the induction of oxidative stress can lead to cell damage and apoptosis .

Action Environment

The action of 1H,1H-Perfluoro-1-dodecanol can be influenced by various environmental factors. For example, the presence of other lipophilic substances can affect the compound’s absorption and distribution . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F23O/c13-2(14,1-36)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h36H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTZQFTXUMCALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F23CH2OH, C12H3F23O
Record name 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375107
Record name 11:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro-1-dodecanol

CAS RN

423-65-4
Record name 11:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H,1H-Perfluoro-1-dodecanol contribute to the formation of patterned TiO2 films?

A1: 1H,1H-Perfluoro-1-dodecanol plays a crucial role in creating phase-separated Langmuir monolayers. When mixed with octadecylamine on an aqueous subphase containing potassium titanium oxalate, the differing affinities of these two molecules to the subphase and to each other lead to the formation of distinct domains within the monolayer. 1H,1H-Perfluoro-1-dodecanol, with its fluorinated chain, exhibits lower surface energy and tends to segregate from the octadecylamine, which interacts preferentially with the titanium precursor in the subphase. Upon transferring this monolayer onto a substrate using the Langmuir-Blodgett technique, the phase separation is maintained, resulting in patterned TiO2 domains after heat treatment. []

Q2: How can the size and shape of the TiO2 domains be controlled using 1H,1H-Perfluoro-1-dodecanol?

A2: The research demonstrates that both the concentration of the spreading solution and the mixing ratio of octadecylamine and 1H,1H-Perfluoro-1-dodecanol can influence the size and shape of the resulting TiO2 domains. [] By adjusting these parameters, researchers can fine-tune the phase separation within the Langmuir monolayer and thus control the morphology of the final TiO2 film. This level of control is valuable for tailoring the properties of the TiO2 film for specific applications.

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